Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

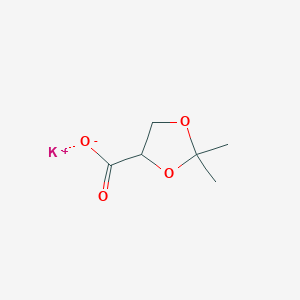

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the CAS Number: 83400-91-3 . It has a molecular weight of 184.23 and its IUPAC name is potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate .

Molecular Structure Analysis

The molecular formula of Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is C6H9KO4 . The InChI code is 1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 .Physical And Chemical Properties Analysis

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a topological polar surface area of 58.6 Ų .Scientific Research Applications

Application 1: Production of Solketal

- Scientific Field : Biofuel Production

- Summary of the Application : Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .

- Methods of Application : The process involves the use of activated carbon derived from corncob as a catalyst. The face-centered composite design (FCCD) of RSM was applied for the optimization of the reaction parameters for the ketalisation reaction using AAC-CC as a catalyst .

- Results or Outcomes : From the optimized results, the acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .

Application 2: Synthesis of (2 R)- [1- 2 H 2 ]-glycerol

- Scientific Field : Biochemistry

- Summary of the Application : Methyl ®- (+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a related compound, is used as a starting material to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 3: Synthesis of Organic Building Blocks

- Scientific Field : Organic Chemistry

- Summary of the Application : It is used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2 S,8 R)-2-amino-8-[® 2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Preparation of Enedione

- Scientific Field : Organic Chemistry

- Summary of the Application : It is used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Organic Intermediates

- Scientific Field : Industrial Chemistry

- Summary of the Application : 2,2-Dimethyl-1,3-dioxolane is used as organic intermediates, fine chemicals, pharmaceutical research and development .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Synthesis of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

- Scientific Field : Organic Chemistry

- Summary of the Application : ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a related compound, is used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 7: Synthesis of ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane

- Scientific Field : Organic Chemistry

- Summary of the Application : ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, a related compound, is used to prepare ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate)-1,3-dioxolane .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635533 |

Source

|

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

CAS RN |

83400-91-3 |

Source

|

| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)